Chloromethyltriisopropoxysilane
CAS No.: 18162-82-8
Cat. No.: VC21072278
Molecular Formula: C10H23ClO3Si
Molecular Weight: 254.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18162-82-8 |
---|---|
Molecular Formula | C10H23ClO3Si |
Molecular Weight | 254.82 g/mol |
IUPAC Name | chloromethyl-tri(propan-2-yloxy)silane |
Standard InChI | InChI=1S/C10H23ClO3Si/c1-8(2)12-15(7-11,13-9(3)4)14-10(5)6/h8-10H,7H2,1-6H3 |
Standard InChI Key | SAKYAANYXZKYEK-UHFFFAOYSA-N |
SMILES | CC(C)O[Si](CCl)(OC(C)C)OC(C)C |
Canonical SMILES | CC(C)O[Si](CCl)(OC(C)C)OC(C)C |
Introduction
Chloromethyltriisopropoxysilane is a chemical compound that, despite its specific name, is more commonly referred to as (Triisopropylsiloxy)methyl chloride. This compound has the chemical formula C10H23ClOSi and the CAS number 217300-17-9. It is a versatile chemical used primarily in organic synthesis and biochemistry, particularly in RNA solid-phase synthesis.
Applications of Chloromethyltriisopropoxysilane
Chloromethyltriisopropoxysilane is utilized in several key areas:
-
RNA Solid-Phase Synthesis: It is used in the synthesis of N4-acetylated 3-methylcytidine phosphoramidites, which are crucial for the solid-phase synthesis of RNA containing m3C modifications.
-
Organic Synthesis: The compound is employed in various chemical reactions due to its high reactivity and solubility in organic solvents.
Synthesis Methods
Several methods exist for synthesizing Chloromethyltriisopropoxysilane, often involving the reaction of appropriate silane precursors with chloromethylation agents. The synthesis typically requires careful control of reaction conditions to achieve high purity and yield.
Research Findings and Future Directions
Current research on Chloromethyltriisopropoxysilane focuses primarily on its applications in RNA synthesis and organic chemistry. Future studies may explore its potential biological effects and further optimize its synthesis methods for improved efficiency and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume